molecular formula C9H8N2OS B3147474 5-Phenyl-2-thioxoimidazolidin-4-one CAS No. 62420-76-2

5-Phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B3147474
CAS No.: 62420-76-2
M. Wt: 192.24 g/mol
InChI Key: CCYQZZAKDLYLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-2-thioxoimidazolidin-4-one is a derivative of thiohydantoin, a class of compounds known for their diverse biological activities. Thiohydantoins are part of a broader group called hydantoins, which have been extensively studied for their pharmacological properties . The compound’s structure includes a phenyl group attached to the 5th position of the thioxoimidazolidin-4-one ring, contributing to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate. This reaction proceeds in an alkaline medium, followed by treatment with fuming hydrochloric acid . Another method involves the use of dimethylformamide diethyl acetal (DMF-DEA) to convert 2-thioxo-imidazolidin-4-ones into their corresponding 5-dimethylaminomethylidene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-thioxoimidazolidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound have shown affinity for the human CB1 cannabinoid receptor . The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYQZZAKDLYLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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